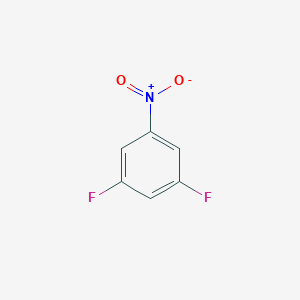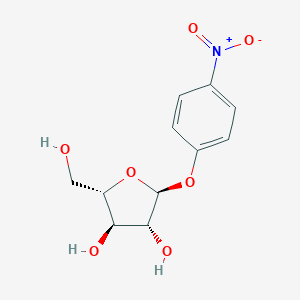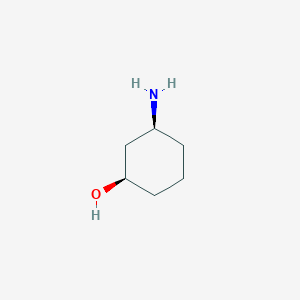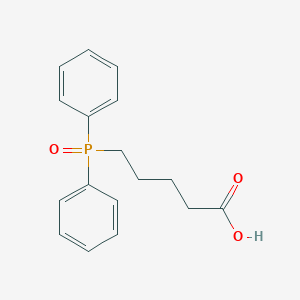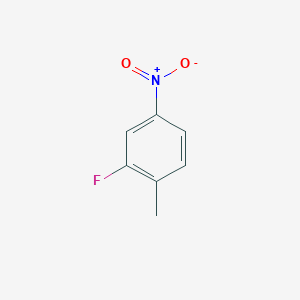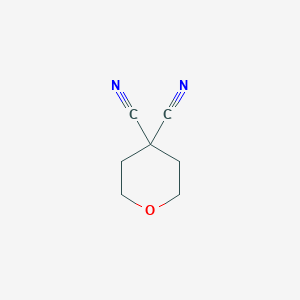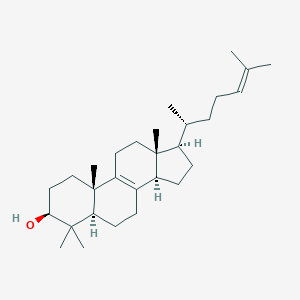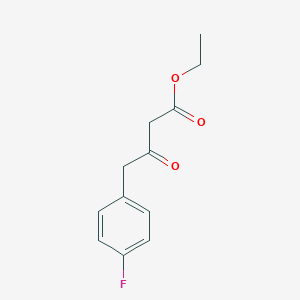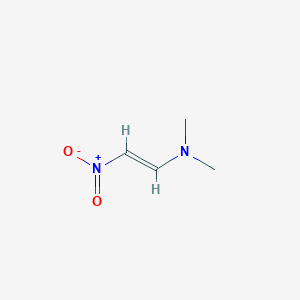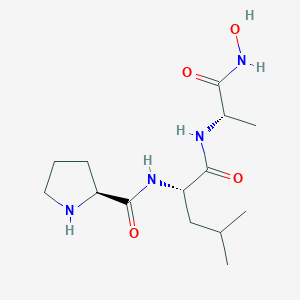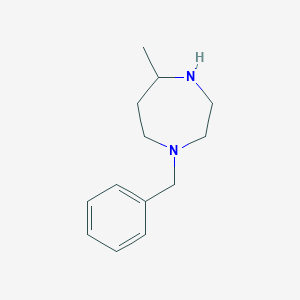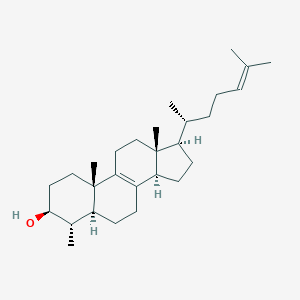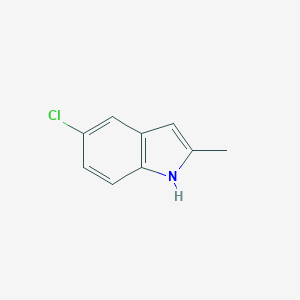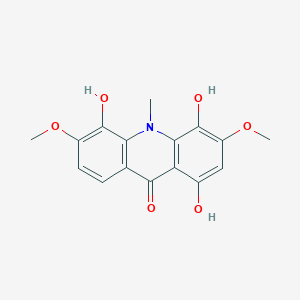
9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit unique biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- is not fully understood. However, it has been suggested that this compound may exert its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and interfering with DNA synthesis.
Effets Biochimiques Et Physiologiques
9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- has been found to exhibit several unique biochemical and physiological effects. This compound has been shown to induce DNA damage, inhibit topoisomerase activity, and interfere with microtubule assembly. Additionally, it has been found to exhibit anti-inflammatory properties, making it useful for studying inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- in lab experiments is its potent antitumor activity. This compound has been found to be effective against a wide range of cancer cell lines, making it a valuable tool for studying cancer biology. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl-. One potential direction is the development of novel derivatives of this compound with improved efficacy and reduced toxicity. Additionally, this compound may be useful for studying the mechanisms of drug resistance in cancer cells. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
In conclusion, 9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- is a valuable tool for scientific research due to its unique properties. This compound has been found to exhibit potent antitumor and anti-inflammatory activity, making it useful for studying various biological processes. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of 9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- can be achieved through several methods, including the reaction of 1,4,5-trihydroxy-3,6-dimethoxy-9(10H)-acridinone with methyl iodide in the presence of a base. This method has been found to be efficient and reliable, with high yields of the desired product.
Applications De Recherche Scientifique
9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- has been extensively used in scientific research due to its unique properties. This compound has been found to exhibit potent antitumor activity, making it a valuable tool for studying cancer biology. Additionally, it has been found to have antibacterial and antifungal properties, making it useful for studying infectious diseases.
Propriétés
Numéro CAS |
114216-93-2 |
|---|---|
Nom du produit |
9(10H)-Acridinone, 1,4,5-trihydroxy-3,6-dimethoxy-10-methyl- |
Formule moléculaire |
C16H15NO6 |
Poids moléculaire |
317.29 g/mol |
Nom IUPAC |
1,4,5-trihydroxy-3,6-dimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C16H15NO6/c1-17-12-7(4-5-9(22-2)15(12)20)14(19)11-8(18)6-10(23-3)16(21)13(11)17/h4-6,18,20-21H,1-3H3 |
Clé InChI |
VPIBIZOGMALERE-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CC(=C2O)OC)C(=O)C3=C1C(=C(C=C3O)OC)O |
SMILES canonique |
CN1C2=C(C=CC(=C2O)OC)C(=O)C3=C1C(=C(C=C3O)OC)O |
Autres numéros CAS |
114216-93-2 |
Synonymes |
atalafoline B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[[3,5-Bis(trifluoromethyl)phenyl]methyl-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol](/img/structure/B45259.png)
